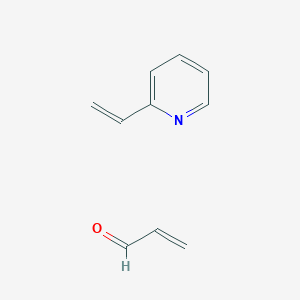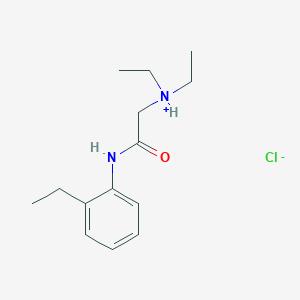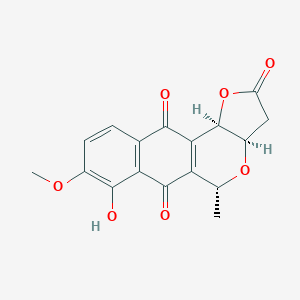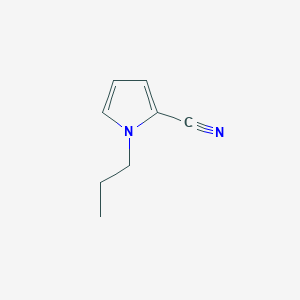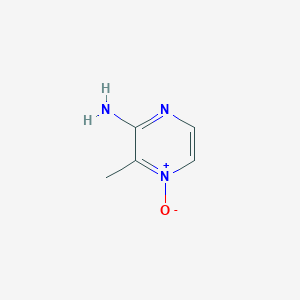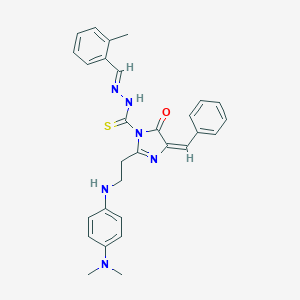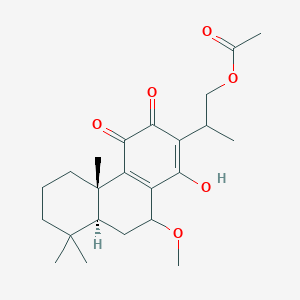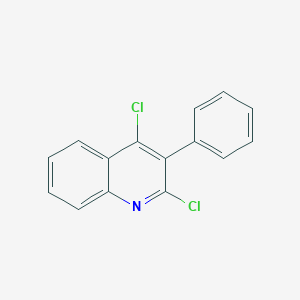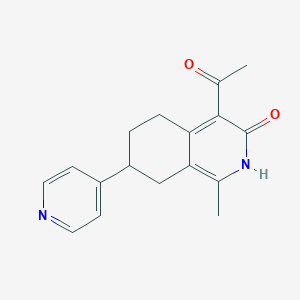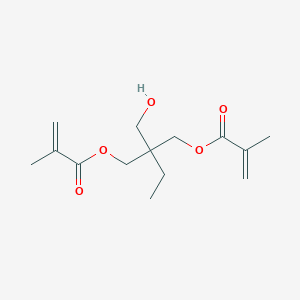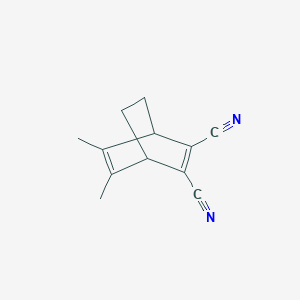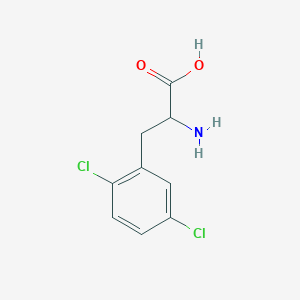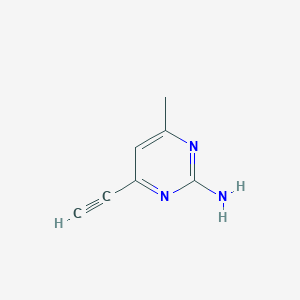
4-Ethynyl-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-6-methylpyrimidin-2-amine (EMPA) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential in various applications. EMPA is a pyrimidine derivative that contains an ethynyl group at the 4-position and a methyl group at the 6-position. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism Of Action
4-Ethynyl-6-methylpyrimidin-2-amine has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK. 4-Ethynyl-6-methylpyrimidin-2-amine has also been shown to bind to G-quadruplex DNA and induce conformational changes, leading to the inhibition of telomerase activity. Additionally, 4-Ethynyl-6-methylpyrimidin-2-amine has been shown to intercalate into DNA and RNA, leading to changes in their secondary structures.
Biochemical And Physiological Effects
4-Ethynyl-6-methylpyrimidin-2-amine has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 4-Ethynyl-6-methylpyrimidin-2-amine has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
4-Ethynyl-6-methylpyrimidin-2-amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-Ethynyl-6-methylpyrimidin-2-amine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 4-Ethynyl-6-methylpyrimidin-2-amine, including its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Further research is also needed to fully understand its mechanism of action and to develop more potent and selective analogs of 4-Ethynyl-6-methylpyrimidin-2-amine. Additionally, 4-Ethynyl-6-methylpyrimidin-2-amine has potential as a fluorescent probe for detecting nucleic acids, and further research is needed to optimize its properties for this application.
In conclusion, 4-Ethynyl-6-methylpyrimidin-2-amine is a promising compound for scientific research due to its potential in various applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-Ethynyl-6-methylpyrimidin-2-amine is needed to fully understand its potential in different fields of scientific research.
Scientific Research Applications
4-Ethynyl-6-methylpyrimidin-2-amine has shown potential in various scientific research applications, including as a fluorescent probe for detecting nucleic acids, as a kinase inhibitor for cancer treatment, and as a ligand for G-quadruplex DNA. 4-Ethynyl-6-methylpyrimidin-2-amine has also been used in the synthesis of other compounds, such as 4-Ethynyl-6-methylpyrimidin-2-amine-DA, which has potential as an anti-inflammatory agent.
properties
CAS RN |
103011-51-4 |
|---|---|
Product Name |
4-Ethynyl-6-methylpyrimidin-2-amine |
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-ethynyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H7N3/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3,(H2,8,9,10) |
InChI Key |
INIUVFVMRGEURW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)C#C |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C#C |
synonyms |
2-Pyrimidinamine, 4-ethynyl-6-methyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
